molecular formula C9H16N2O2 B13474104 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide

2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide

Cat. No.: B13474104
M. Wt: 184.24 g/mol
InChI Key: WPIMOABIPRQFCG-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for producing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

Industrial production of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using readily available starting materials, optimizing reaction conditions, and employing catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound could be utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The azetidine ring and functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide

InChI

InChI=1S/C9H16N2O2/c1-11(7-2-3-7)9(12)6-13-8-4-10-5-8/h7-8,10H,2-6H2,1H3

InChI Key

WPIMOABIPRQFCG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)COC2CNC2

Origin of Product

United States

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